N-[2-(1H-indol-3-yl)ethyl]-1-methoxycyclohexane-1-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-1-methoxycyclohexane-1-carboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are prevalent in various natural products and pharmaceuticals
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-methoxycyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-18(10-5-2-6-11-18)17(21)19-12-9-14-13-20-16-8-4-3-7-15(14)16/h3-4,7-8,13,20H,2,5-6,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLVOVCAAAVLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methoxycyclohexane-1-carboxamide typically involves the reaction of tryptamine with a cyclohexane derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often involve refluxing in an appropriate solvent such as dichloromethane or ethanol. Industrial production methods may scale up this process using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-1-methoxycyclohexane-1-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-methoxycyclohexane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methoxycyclohexane-1-carboxamide involves its interaction with various molecular targets. The indole moiety can bind to receptors in the central nervous system, influencing neurotransmitter pathways such as those involving serotonin and melatonin . This interaction can modulate various physiological processes, including mood, sleep, and cognition.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-1-methoxycyclohexane-1-carboxamide can be compared with other indole derivatives such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also features an indole moiety but with a different substituent, leading to distinct biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with unique pharmacological properties, particularly in anti-inflammatory applications.
The uniqueness of this compound lies in its combination of the indole and cyclohexane structures, which may confer distinct chemical and biological properties compared to other indole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
